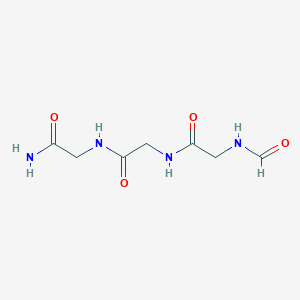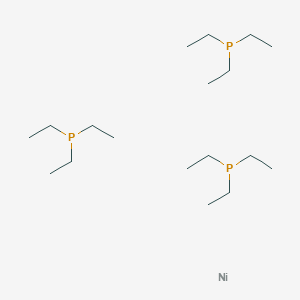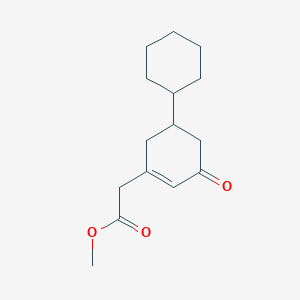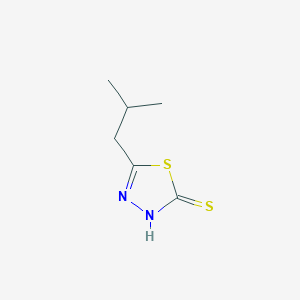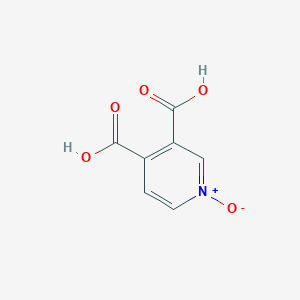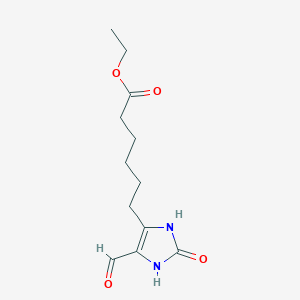
Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a formyl group and an oxo group on the imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of nickel catalysts and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute on the imidazole ring.
Major Products
Oxidation: Ethyl 6-(5-carboxy-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate.
Reduction: Ethyl 6-(5-hydroxymethyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate involves its interaction with specific molecular targets. The formyl and oxo groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another ester with a similar structure but different biological activities.
Ethyl 6-(5-carboxy-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate: An oxidized derivative with different chemical properties.
Uniqueness
Ethyl 6-(5-formyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate is unique due to its specific functional groups that allow for diverse chemical reactions and potential biological activities. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
39215-48-0 |
|---|---|
Molekularformel |
C12H18N2O4 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
ethyl 6-(5-formyl-2-oxo-1,3-dihydroimidazol-4-yl)hexanoate |
InChI |
InChI=1S/C12H18N2O4/c1-2-18-11(16)7-5-3-4-6-9-10(8-15)14-12(17)13-9/h8H,2-7H2,1H3,(H2,13,14,17) |
InChI-Schlüssel |
IYRQTSLTETZKKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCC1=C(NC(=O)N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


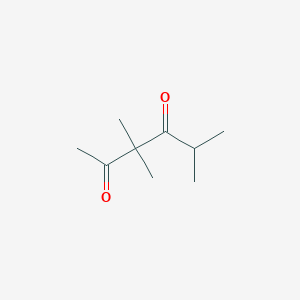
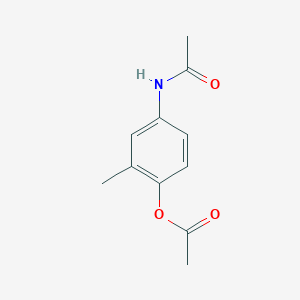
![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)
